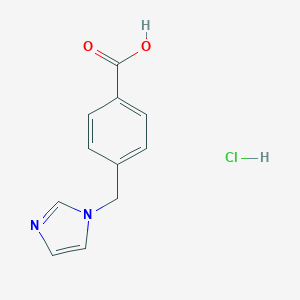

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is an organic compound with the molecular formula C11H11ClN2O2. It is a white to light yellow solid that is stable under standard conditions and soluble in organic solvents like methanol and ethanol

Méthodes De Préparation

The synthesis of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride typically involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The resulting intermediate undergoes further synthetic steps to yield the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Properties

- Studies have demonstrated that 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride possesses antibacterial and antifungal properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Anti-Cancer Activity

- The compound has shown potential in inhibiting the growth of cancer cells. In vitro studies have revealed its efficacy against several cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

Kinase Inhibition

- The compound has been studied for its inhibitory effects on various protein kinases, including EGFR and VEGFR2. These studies are crucial for understanding its potential role in targeted cancer therapies .

Applications in Research

The applications of this compound extend beyond basic research into practical uses in drug development and biochemical assays:

Drug Development

- Its structural characteristics allow it to be explored as a lead compound in the development of new therapeutic agents targeting specific diseases, particularly cancers and infections.

Biochemical Assays

- The compound is utilized in binding affinity studies involving biological macromolecules. Its ability to interact with proteins and enzymes makes it valuable in pharmacological research .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride can be compared with other imidazole-containing compounds such as:

4-(1H-imidazol-1-yl)benzoic acid: Similar structure but without the hydrochloride group.

2-(1H-imidazol-1-ylmethyl)benzoic acid: Different position of the imidazole ring.

1H-imidazole-4-carboxylic acid: Different substitution pattern on the imidazole ring. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound

Activité Biologique

4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H10ClN2O2

- Molecular Weight : 232.65 g/mol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit peroxidase activity in cytochrome c, which is crucial for cellular respiration and apoptosis pathways. This inhibition can prevent oxidative stress-induced damage in cells .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and antifungal activities, making it a potential candidate for treating infections caused by resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : The imidazole moiety is known to modulate inflammatory responses, contributing to its potential use in treating inflammatory diseases .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models, suggesting its potential as an anticancer agent .

- Pain Relief : Some derivatives have shown analgesic properties in behavioral models, indicating their efficacy in pain management .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | References |

|---|---|---|

| Enzyme Inhibition | High | , |

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Antitumor | High | |

| Analgesic | Moderate |

Notable Research Findings

- Inhibition of Peroxidase Activity : A study conducted by Jiang et al. highlighted that imidazole-substituted compounds effectively inhibited the peroxidase activity of cytochrome c, which could be beneficial in protecting cells from oxidative damage during radiation exposure .

- Antimicrobial Efficacy : In vitro tests have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

- Cancer Research : Recent studies have explored the anticancer properties of this compound, revealing that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Propriétés

IUPAC Name |

4-(imidazol-1-ylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13;/h1-6,8H,7H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTHHEXWAYFTBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594524 |

Source

|

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135611-32-4 |

Source

|

| Record name | 4-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.